N-(4-methylphenyl)-1-benzofuran-2-carboxamide N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10793575
InChI: InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

N-(4-methylphenyl)-1-benzofuran-2-carboxamide

CAS No.:

VCID: VC10793575

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-1-benzofuran-2-carboxamide -

Description

N-(4-methylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives and carboxamides. Its molecular structure consists of a benzofuran ring attached to a carboxamide group, which is further linked to a 4-methylphenyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-1-benzofuran-2-carboxamide typically involves several key steps, including:

  • C–H Arylation Techniques: These methods allow for the efficient introduction of aryl groups into the benzofuran scaffold, enhancing the diversity of derivatives that can be synthesized.

  • Transamidation Reactions: These reactions facilitate the formation of carboxamide derivatives from benzofuran precursors in a modular fashion.

Biological Activity

Similar compounds to N-(4-methylphenyl)-1-benzofuran-2-carboxamide have shown potential antimicrobial effects by interfering with bacterial cell division processes. They may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity, leading to bacterial death. These derivatives often exhibit selective toxicity towards certain bacterial strains while maintaining low toxicity towards mammalian cells, which is crucial for developing effective therapeutic agents.

Chemical Reactions

N-(4-methylphenyl)-1-benzofuran-2-carboxamide can undergo several types of chemical reactions typical for amides and heterocycles, highlighting its versatility in synthetic organic chemistry.

Applications

This compound has potential applications in several scientific domains, including medicinal chemistry and pharmacology, due to its complex structure and potential biological activities.

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Benzofuran-2-carboxamideContains a benzofuran ring with a carboxamide groupLacks the 4-methylphenyl substituent
(2S)-N-(4-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideSimilar to the target compound but with a dihydrobenzofuran ringDifferent stereochemistry and ring saturation
N-(4-aminophenyl)-1-benzofuran-2-carboxamideContains an amino group instead of a methyl group on the phenyl ringDifferent functional group on the phenyl ring
Product Name N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18)
Standard InChIKey GXIYCSNSKFMPFT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Solubility 1.5 [ug/mL]
PubChem Compound 725663
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator